molecular formula C18H16ClNO B3014827 5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 867042-63-5

5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3014827
CAS No.: 867042-63-5
M. Wt: 297.78
InChI Key: PMOHVTPAEJULIP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group, a methyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves the reaction of 4-chlorobenzaldehyde, p-toluidine, and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    5-(4-chlorophenyl)-4-methyl-1-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a 4-methoxyphenyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorophenyl and p-tolyl groups may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-12-3-9-16(10-4-12)20-17(21)11-13(2)18(20)14-5-7-15(19)8-6-14/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOHVTPAEJULIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=CC2=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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